molecular formula C7H11N3S2 B13206967 2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole

2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole

Cat. No.: B13206967
M. Wt: 201.3 g/mol
InChI Key: XTXDAWGVLMAKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole” is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a sulfanyl group linked to an azetidine ring (a four-membered saturated nitrogen heterocycle) and at the 5-position with a methyl group. The azetidine moiety introduces unique steric and electronic properties due to its ring strain and basicity, distinguishing it from other thiadiazole derivatives.

Properties

Molecular Formula

C7H11N3S2

Molecular Weight

201.3 g/mol

IUPAC Name

2-(azetidin-3-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C7H11N3S2/c1-5-9-10-7(12-5)11-4-6-2-8-3-6/h6,8H,2-4H2,1H3

InChI Key

XTXDAWGVLMAKLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2CNC2

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides with Carboxylic Acids or Their Derivatives

A common route to 1,3,4-thiadiazole rings involves the cyclodehydration of thiosemicarbazides with carboxylic acids or acid derivatives (e.g., acid chlorides) under dehydrating conditions such as phosphorus oxychloride (POCl₃). This method is widely used for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, which can be further functionalized.

Typical procedure:

  • Mix the appropriate aromatic or heterocyclic carboxylic acid with POCl₃ at room temperature.
  • Add thiosemicarbazide and heat the mixture at 80–90 °C for 1 hour.
  • Quench the reaction by adding water, reflux, and then basify to precipitate the thiadiazole product.
  • Isolate and purify by recrystallization.

This approach yields 5-substituted-1,3,4-thiadiazole-2-amines, which serve as key intermediates for further substitution.

Functionalization at the 2-Position via Sulfanyl Linkage

To prepare 2-{[(azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole, the 2-position of the thiadiazole ring must be functionalized with a sulfanyl (–S–) linker attached to an azetidin-3-ylmethyl group.

This can be achieved by nucleophilic substitution of a 2-halogenated or 2-thiolated 1,3,4-thiadiazole derivative with an azetidin-3-ylmethyl nucleophile or by coupling of the thiol group on the thiadiazole with a suitable azetidine derivative bearing a reactive leaving group.

Example approach:

  • Synthesize 5-methyl-1,3,4-thiadiazole-2-thiol as a precursor.
  • React the thiol with azetidin-3-ylmethyl halide (e.g., bromomethylazetidine) under basic conditions to form the sulfanyl linkage.

This method leverages the nucleophilicity of the thiol group and the electrophilicity of the azetidine derivative to form the desired thioether bond.

Detailed Preparation Method for 2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole

Step 1: Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol

  • Starting from appropriate precursors such as 5-methyl-1,3,4-thiadiazole-2-amine, conversion to the thiol derivative can be done via reaction with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent to introduce the thiol group at the 2-position.
  • Alternatively, cyclization of thiosemicarbazide with 2-methyl-substituted carboxylic acids under dehydrating conditions yields the 5-methyl-1,3,4-thiadiazole ring system, which can be functionalized further.

Step 2: Preparation of Azetidin-3-ylmethyl Halide

  • Azetidin-3-ylmethanol is converted to the corresponding halide (e.g., bromide or chloride) by reaction with thionyl chloride or phosphorus tribromide.
  • This halide serves as the electrophile for the sulfanyl substitution.

Step 3: Coupling Reaction to Form the Sulfanyl Linkage

  • The 5-methyl-1,3,4-thiadiazole-2-thiol is treated with a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., dimethylformamide, DMF).
  • The azetidin-3-ylmethyl halide is added slowly under stirring at low temperature (0–5 °C) to avoid side reactions.
  • The reaction mixture is then warmed to room temperature or slightly elevated temperatures to promote coupling.
  • The product, 2-{[(azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole, precipitates or is extracted and purified by recrystallization or chromatography.

Research Findings and Data Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclodehydration to form thiadiazole Thiosemicarbazide + 2-methylcarboxylic acid + POCl₃ 70-85 Reflux and basification required
2 Halogenation of azetidin-3-ylmethanol Thionyl chloride or PBr₃, reflux 75-90 Careful temperature control
3 Nucleophilic substitution (thioether formation) 5-methyl-1,3,4-thiadiazole-2-thiol + azetidin-3-ylmethyl halide + base (K₂CO₃/NaH) in DMF 60-80 Low temperature addition preferred

Analytical Characterization

  • NMR Spectroscopy : Proton and carbon NMR confirm the presence of azetidine methylene protons, methyl group on the thiadiazole ring, and sulfanyl linkage.
  • FT-IR Spectroscopy : Characteristic bands for thiadiazole ring (C=N, C–S), sulfanyl bond, and azetidine ring vibrations.
  • Elemental Analysis : Consistent with molecular formula C₇H₁₁N₃S₂ and molecular weight 201.3 g/mol.
  • Mass Spectrometry : Molecular ion peak confirming the molecular weight.
  • Melting Point : Sharp melting point confirms purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the C-2 sulfur atom. Key examples include:

Reaction ConditionsProducts FormedKey FindingsReferences
Reaction with alkyl halides (R-X) in basic media (KOH, ethanol, 0–5°C)2-(Alkylsulfanyl)-5-methyl-1,3,4-thiadiazole derivativesAlkylation occurs at the thioether sulfur, displacing the azetidine-methyl group. Higher yields observed with primary alkyl halides.
Treatment with aromatic amines (Ar-NH₂) under reflux (DMF, 80°C)2-Arylamino-5-methyl-1,3,4-thiadiazolesAminolysis replaces the thioether group, forming stable aryl derivatives with moderate to excellent yields (60–85%).

Mechanistic Insight : The thiadiazole ring’s electron-withdrawing effect polarizes the C–S bond, enabling nucleophilic attack. Steric hindrance from the azetidine group can slow reactions with bulky nucleophiles.

Oxidation Reactions

The thioether (-S-) linkage undergoes oxidation to sulfoxides or sulfones under controlled conditions:

Oxidizing AgentConditionsProductsReferences
H₂O₂ (30%) in glacial acetic acid0–5°C, 2–4 hoursSulfoxide derivative (R-S(=O)-)
KMnO₄ in acidic medium (H₂SO₄)Room temperature, 6 hoursSulfone derivative (R-SO₂-)

Key Note : Over-oxidation to sulfones is common with strong oxidizing agents like KMnO₄. The azetidine ring remains intact under mild conditions but may undergo ring-opening in strongly acidic environments.

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions due to its electron-deficient nature:

Reaction PartnerConditionsProductsReferences
Nitrile oxides (R–C≡N⁺–O⁻)Toluene, reflux, 12 hoursIsoxazoline-fused thiadiazoles
Diazo compounds (N₂C-R)DCM, 25°C, 24 hoursPyrazole-linked derivatives

Mechanistic Pathway : The thiadiazole acts as a dipolarophile, reacting with 1,3-dipoles to form fused heterocycles. Regioselectivity is influenced by substituent electronic effects.

Ring-Opening and Rearrangements

The azetidine ring’s strain (four-membered cyclic amine) enables ring-opening under acidic or thermal conditions:

ConditionsProductsObservationsReferences
HCl (conc.) in ethanol, 60°C, 3hLinear amine-thiadiazole conjugateAzetidine ring opens to form a primary amine, which may undergo further alkylation.
Pyrolysis at 300°C (vacuum)CH₃CN, HNCS, and S₂ speciesThermal decomposition via radical intermediates.

Application : Ring-opening reactions are exploited to generate bioactive intermediates for drug discovery .

Functionalization of the Azetidine Moiety

The azetidine ring undergoes alkylation or acylation at the nitrogen atom:

ReagentConditionsProductsReferences
CH₃I (methyl iodide) in DMF0°C, 2 hoursN-Methylazetidine derivative
Acetyl chloride (AcCl) in pyridineRT, 12 hoursN-Acetylazetidine derivative

Limitation : Steric hindrance from the thiadiazole group reduces reaction rates compared to unsubstituted azetidines.

Redox Reactions Involving the Thiadiazole Core

The thiadiazole ring itself can undergo reduction under specific conditions:

Reducing AgentConditionsProductsReferences
NaBH₄ in methanolRT, 6 hoursPartial reduction to dihydrothiadiazole
H₂/Pd-C in ethanol50°C, 10 atmRing-opening to form thioamide

Note : Complete reduction typically disrupts the aromatic thiadiazole system, limiting synthetic utility.

Biological Activity-Driven Modifications

Derivatives of this compound exhibit enhanced bioactivity after targeted reactions:

ModificationBiological ActivityIC₅₀/ED₅₀References
Sulfonamide derivative (via H₂SO₄)Anticonvulsant (MES model)ED₅₀ = 16 mg/kg
Halogenated analogs (e.g., Cl, Br)Anticancer (A549 lung cancer)IC₅₀ = 5.48 μM

Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Cl, -SO₂NH₂) at the thiadiazole C-5 position enhance anticonvulsant and anticancer potency .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of 2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The azetidine’s nitrogen lone pair donates electrons, reducing the electrophilicity of the thiadiazole core compared to electron-withdrawing groups like bromo () .
  • Solubility : The azetidine’s polarity may enhance aqueous solubility relative to lipophilic aryl derivatives, which is critical for pharmacokinetics .

Reactivity and Stability

  • Thermal Stability : The methyl group at position 5 (common in the target and ) stabilizes the thiadiazole ring against thermal decomposition compared to electron-deficient derivatives (e.g., bromo substituents) .
  • Nucleophilic Reactivity : The azetidinylmethylsulfanyl group is less nucleophilic than mercapto derivatives () due to the sulfur’s reduced electron density from azetidine’s electron donation .
  • Photochemical Behavior : Unlike 2-(tert-butyldithio)-5-methyl-thiadiazole (), the target compound’s azetidine linkage may resist β-hydrogen elimination, enhancing photostability .

Physicochemical Properties

  • LogP : The azetidine’s polarity likely lowers the logP (increased hydrophilicity) compared to aryl-sulfanyl derivatives () .
  • Molecular Weight : At ~255 g/mol (estimated), the target is within the “drug-like” range, similar to ’s chlorophenyl-methyl derivative (210 g/mol) .

Biological Activity

The compound 2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole (CAS Number: 1706441-93-1) is part of a class of compounds known as thiadiazoles, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this specific thiadiazole derivative, focusing on its pharmacological potential, including antibacterial, antifungal, and anticancer properties.

Molecular Formula

  • Molecular Formula : C7_7H12_{12}ClN3_3S
  • Molecular Weight : 201.3 g/mol

Structural Characteristics

The compound features an azetidine ring connected to a thiadiazole moiety via a sulfanyl group. This unique structure is believed to contribute to its biological activities.

Antimicrobial Activity

  • Antibacterial Properties
    • Thiadiazole derivatives have shown broad-spectrum antibacterial activity against various pathogens. Research indicates that the presence of specific substituents on the thiadiazole ring can enhance antibacterial efficacy. For instance, compounds with chloro or nitro groups have demonstrated significant activity against E. coli and S. aureus at concentrations as low as 15.6 μg/mL .
    • A study highlighted that certain derivatives exhibited better activity than standard antibiotics like gentamicin and ampicillin, particularly against gram-negative bacteria .
  • Antifungal Properties
    • The compound has been reported to possess antifungal activity as well, with some derivatives showing effectiveness against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these activities were comparable to established antifungal agents .

Anticancer Activity

Thiadiazoles have been recognized for their potential anticancer properties. The derivative has been investigated for its cytostatic effects:

  • Studies suggest that 1,3,4-thiadiazole derivatives can inhibit tumor cell proliferation, with some exhibiting IC50 values in the micromolar range against various cancer cell lines .
  • The mechanism of action may involve the disruption of cellular signaling pathways crucial for cancer cell survival.

Case Study 1: Antibacterial Efficacy

In a comparative study involving several thiadiazole derivatives, 2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole was found to exhibit a notable zone of inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the C-5 position significantly influenced antibacterial potency.

CompoundZone of Inhibition (mm)MIC (μg/mL)
Thiadiazole A2015.6
Thiadiazole B1831.2
2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole 22 12.5

Case Study 2: Antifungal Activity

Another study assessed the antifungal properties of various thiadiazoles against Candida albicans. The compound demonstrated significant antifungal activity with an MIC value lower than that of fluconazole.

CompoundMIC (μg/mL)
Fluconazole47.5
Thiadiazole C32.6
2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole 30

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole, and what are their key reaction conditions?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or copper-catalyzed cross-coupling. For example, substituted iodobenzene derivatives react with 5-methyl-1,3,4-thiadiazole-2-thiol under optimized conditions (CuI catalyst, 2-picolinic acid ligand, DMSO solvent, 70–80°C, 24–36 h) to yield thiadiazole derivatives . Alkylation of intermediate thiols (e.g., 5-R-amino-1,3,4-thiadiazole-2-thioles) with azetidine-containing alkylating agents is another route, validated by NMR, IR, and TLC .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl groups at position 5, azetidine integration) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-S stretching at ~600–700 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., SHELX programs for refinement) .

Q. What biological activities have been reported for 1,3,4-thiadiazole derivatives structurally related to this compound?

  • Methodological Answer : Related derivatives exhibit anticonvulsant, anticancer, and CNS-modulating activities. For example, 2-amino-5-sulfanyl-1,3,4-thiadiazoles show antidepressant/anxiolytic effects via serotoninergic pathways, with EC50 values comparable to Imipramine . Anticancer activity is linked to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : CuI with 2-picolinic acid enhances cross-coupling efficiency (yield: ~75–85%) .
  • Solvent Selection : Polar aprotic solvents (DMSO, DMF) improve solubility of thiol intermediates .
  • Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., over-alkylation) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted thiols .

Q. How can contradictions in biological activity data for structurally similar thiadiazoles be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Substituent Effects : Minor changes (e.g., azetidine vs. cyclohexyl groups) alter pharmacokinetics .
  • Assay Variability : Standardize assays (e.g., MTT for cytotoxicity, forced swim test for antidepressants) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like GABA receptors or tubulin .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace azetidine with other heterocycles (e.g., piperidine, morpholine) to assess steric/electronic effects .
  • Pharmacophore Mapping : Identify critical moieties (e.g., sulfanyl group at position 2, methyl at position 5) using QSAR models .
  • In Silico Screening : Predict ADMET properties (SwissADME) to prioritize analogs with favorable bioavailability .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate at pH 1–13 (37°C, 72 h) and monitor decomposition via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (melting point: 185–188°C; decomposition above 200°C) .
  • Light Exposure Tests : UV-Vis spectroscopy to detect photodegradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.